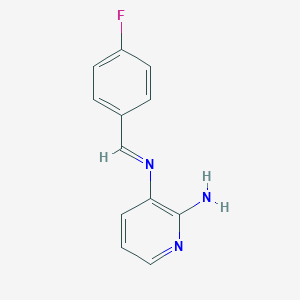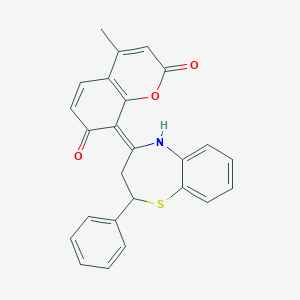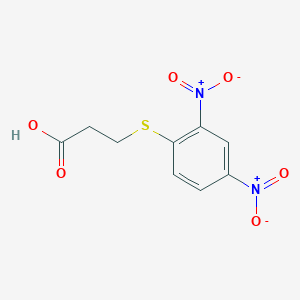![molecular formula C26H29N3O4 B304761 N-[(E)-[4-[2-(2-butan-2-ylphenoxy)ethoxy]-3-methoxyphenyl]methylideneamino]pyridine-4-carboxamide](/img/structure/B304761.png)
N-[(E)-[4-[2-(2-butan-2-ylphenoxy)ethoxy]-3-methoxyphenyl]methylideneamino]pyridine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(E)-[4-[2-(2-butan-2-ylphenoxy)ethoxy]-3-methoxyphenyl]methylideneamino]pyridine-4-carboxamide is a compound used in scientific research for its potential therapeutic effects. It is a small molecule inhibitor of a protein kinase called PAK4, which is involved in various cellular processes such as cell proliferation, migration, and survival.
Mécanisme D'action
N-[(E)-[4-[2-(2-butan-2-ylphenoxy)ethoxy]-3-methoxyphenyl]methylideneamino]pyridine-4-carboxamide inhibits PAK4 by binding to its ATP-binding site. PAK4 is a serine/threonine protein kinase that regulates various cellular processes by phosphorylating downstream targets. Inhibition of PAK4 by N-[(E)-[4-[2-(2-butan-2-ylphenoxy)ethoxy]-3-methoxyphenyl]methylideneamino]pyridine-4-carboxamide leads to reduced phosphorylation of downstream targets, which results in the observed effects on cell proliferation, migration, and survival.
Biochemical and Physiological Effects:
N-[(E)-[4-[2-(2-butan-2-ylphenoxy)ethoxy]-3-methoxyphenyl]methylideneamino]pyridine-4-carboxamide has been shown to reduce cell proliferation, migration, and survival in various cancer cell lines. It has also been shown to affect the cytoskeleton, cell adhesion, and cell polarity. These effects are likely due to the inhibition of PAK4, which is involved in these cellular processes.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-[(E)-[4-[2-(2-butan-2-ylphenoxy)ethoxy]-3-methoxyphenyl]methylideneamino]pyridine-4-carboxamide in lab experiments is its specificity for PAK4. This allows researchers to study the effects of PAK4 inhibition without affecting other protein kinases. One limitation is the potential for off-target effects, which can occur with any small molecule inhibitor. Another limitation is the need for further studies to determine the optimal dosage and treatment regimen.
Orientations Futures
For research on N-[(E)-[4-[2-(2-butan-2-ylphenoxy)ethoxy]-3-methoxyphenyl]methylideneamino]pyridine-4-carboxamide include studies on its effects in animal models of cancer. This will provide more information on its potential as a therapeutic agent. Other future directions include the development of more potent and selective PAK4 inhibitors, as well as the identification of biomarkers that can predict response to PAK4 inhibition.
Méthodes De Synthèse
The synthesis of N-[(E)-[4-[2-(2-butan-2-ylphenoxy)ethoxy]-3-methoxyphenyl]methylideneamino]pyridine-4-carboxamide involves several steps. The first step is the reaction of 2-(2-butan-2-ylphenoxy)ethanol with 4-chloro-3-nitropyridine in the presence of a base to form 4-(2-(2-butan-2-ylphenoxy)ethoxy)-3-nitropyridine. The second step is the reduction of the nitro group using palladium on carbon and hydrogen gas to form 4-(2-(2-butan-2-ylphenoxy)ethoxy)-3-aminopyridine. The third step is the reaction of the amino group with 4-formylphenylboronic acid in the presence of a base to form N-[(E)-[4-[2-(2-butan-2-ylphenoxy)ethoxy]-3-methoxyphenyl]methylideneamino]pyridine-4-carboxamide.
Applications De Recherche Scientifique
N-[(E)-[4-[2-(2-butan-2-ylphenoxy)ethoxy]-3-methoxyphenyl]methylideneamino]pyridine-4-carboxamide has been used in scientific research to study the role of PAK4 in various cellular processes. PAK4 is overexpressed in many types of cancer, and its inhibition has been shown to reduce cell proliferation, migration, and survival. N-[(E)-[4-[2-(2-butan-2-ylphenoxy)ethoxy]-3-methoxyphenyl]methylideneamino]pyridine-4-carboxamide has also been used to study the effects of PAK4 inhibition on the cytoskeleton, cell adhesion, and cell polarity.
Propriétés
Nom du produit |
N-[(E)-[4-[2-(2-butan-2-ylphenoxy)ethoxy]-3-methoxyphenyl]methylideneamino]pyridine-4-carboxamide |
|---|---|
Formule moléculaire |
C26H29N3O4 |
Poids moléculaire |
447.5 g/mol |
Nom IUPAC |
N-[(E)-[4-[2-(2-butan-2-ylphenoxy)ethoxy]-3-methoxyphenyl]methylideneamino]pyridine-4-carboxamide |
InChI |
InChI=1S/C26H29N3O4/c1-4-19(2)22-7-5-6-8-23(22)32-15-16-33-24-10-9-20(17-25(24)31-3)18-28-29-26(30)21-11-13-27-14-12-21/h5-14,17-19H,4,15-16H2,1-3H3,(H,29,30)/b28-18+ |
Clé InChI |
NRCCGLWIWBCICC-MTDXEUNCSA-N |
SMILES isomérique |
CCC(C)C1=CC=CC=C1OCCOC2=C(C=C(C=C2)/C=N/NC(=O)C3=CC=NC=C3)OC |
SMILES |
CCC(C)C1=CC=CC=C1OCCOC2=C(C=C(C=C2)C=NNC(=O)C3=CC=NC=C3)OC |
SMILES canonique |
CCC(C)C1=CC=CC=C1OCCOC2=C(C=C(C=C2)C=NNC(=O)C3=CC=NC=C3)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![9-Chloroditetraazolo[1,5-a:5,1-c]quinoxaline](/img/structure/B304681.png)

![2-methyl-7-(2-thienyl)-6a,7-dihydro-6H-chromeno[3,4-c][1,5]benzothiazepine](/img/structure/B304688.png)
![(8E)-8-[8-chloro-2-(3,4-dimethoxyphenyl)-3,5-dihydro-2H-1,5-benzothiazepin-4-ylidene]-4-methylchromene-2,7-dione](/img/structure/B304690.png)

![1-[1-(6-Methoxynaphthalen-2-yl)ethyl]-5-phenacyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-one](/img/structure/B304692.png)
![2-[(E)-2-(2-chlorophenyl)ethenyl]-3-piperidin-1-ylquinoxaline](/img/structure/B304693.png)


![3-[2-(2-Chlorophenyl)vinyl]-2-quinoxalinyl phenyl sulfone](/img/structure/B304696.png)


![4-[5-(2,4-dichlorophenyl)-1-propanoyl-4,5-dihydro-1H-pyrazol-3-yl]phenyl methyl ether](/img/structure/B304702.png)